molecular formula CH2MnO4 B1593328 Manganese(II) carbonate hydrate CAS No. 34156-69-9

Manganese(II) carbonate hydrate

Cat. No.: B1593328
CAS No.: 34156-69-9
M. Wt: 132.96 g/mol
InChI Key: RETNOKWGJNESQA-UHFFFAOYSA-L
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Description

Manganese(II) carbonate hydrate is a chemical compound with the formula MnCO₃·xH₂O. It is a pale pink, water-insoluble solid that occurs naturally as the mineral rhodochrosite. This compound is typically produced industrially and has various applications in different fields, including agriculture, medicine, and industry .

Mechanism of Action

Target of Action

Manganese(II) carbonate hydrate primarily targets the biochemical processes in plants and certain microorganisms. It is used as an additive in plant fertilizers to cure manganese deficiency in crops . In microorganisms, it is involved in the Mn(II) oxidation process .

Mode of Action

This compound interacts with its targets by undergoing various chemical reactions. For instance, it is insoluble in water but hydrolyses upon treatment with acids to give water-soluble salts . Furthermore, this compound decomposes with the release of carbon dioxide at 200 °C to give MnO .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of Manganese oxide through thermal decomposition . This process is significant in the production of cathode materials for electrochemical cells . In microorganisms, the Mn(II) oxidation process mediated by this compound is of importance .

Pharmacokinetics

It is known that the compound is insoluble in water, which may affect its absorption and distribution . Its decomposition at 200 °C could also influence its metabolism and excretion .

Result of Action

The action of this compound results in the formation of Manganese oxide, which is used in the production of dry-cell batteries and ferrites . In plants, it helps to cure manganese deficiency, thereby promoting healthy growth .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. Its decomposition occurs at 200 °C , and its solubility changes in the presence of acids . Therefore, the efficacy and stability of this compound can vary depending on these environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese(II) carbonate hydrate can be synthesized by treating aqueous solutions of manganese(II) nitrate with ammonia and carbon dioxide. This reaction leads to the precipitation of the faintly pink solid manganese(II) carbonate, which can then be hydrated to form this compound. The side product, ammonium nitrate, is often used as a fertilizer .

Industrial Production Methods: Industrial production of this compound involves the treatment of manganese(II) nitrate solutions with carbon dioxide and ammonia under controlled conditions. The resulting manganese(II) carbonate is then hydrated to form the hydrate compound. This method is efficient and widely used in the industry .

Chemical Reactions Analysis

Types of Reactions: Manganese(II) carbonate hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Manganese(II) carbonate hydrate has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Manganese(II) chloride (MnCl₂)
  • Manganese(II) sulfate (MnSO₄)
  • Manganese(II) acetate (Mn(CH₃COO)₂)

Comparison: Manganese(II) carbonate hydrate is unique due to its water-insolubility and its occurrence as the mineral rhodochrosite. Unlike manganese(II) chloride and manganese(II) sulfate, which are highly soluble in water, this compound requires acidic conditions to dissolve. This property makes it particularly useful in applications where controlled release of manganese ions is desired .

Properties

IUPAC Name

manganese(2+);carbonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O3.Mn.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETNOKWGJNESQA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].O.[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2MnO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34156-69-9
Record name Carbonic acid, manganese(2+) salt (1:1), hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.630
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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